![molecular formula C15H23NO2 B3978087 N-butyl-N-ethyl-2-phenoxypropanamide](/img/structure/B3978087.png)
N-butyl-N-ethyl-2-phenoxypropanamide
Overview
Description
N-Butyl-N-ethyl-2-phenoxypropanamide is a chemical compound that belongs to the family of N,N-diethyl-2-phenylacetamide (DEPA) analogs. It is commonly known as DEET (N,N-diethyl-meta-toluamide), which is a popular insect repellent. N-Butyl-N-ethyl-2-phenoxypropanamide is synthesized by the reaction of phenoxypropanol with butyl and ethyl chloroformates. This compound has been extensively studied for its insect repellent properties and is widely used in scientific research.
Scientific Research Applications
N-Butyl-N-ethyl-2-phenoxypropanamide is widely used in scientific research as an insect repellent. It is used to study the behavior of insects and the effectiveness of different insect repellents. It is also used in the development of new insect repellents and insecticides. In addition, N-Butyl-N-ethyl-2-phenoxypropanamide has been shown to have antifungal and antibacterial properties, and it is being studied for its potential use in the treatment of fungal and bacterial infections.
Mechanism of Action
N-Butyl-N-ethyl-2-phenoxypropanamide works by interfering with the chemical receptors in the antennae of insects. This disrupts the ability of insects to detect the presence of humans or animals, and they are less likely to bite or sting. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes in the insect's nervous system.
Biochemical and Physiological Effects:
N-Butyl-N-ethyl-2-phenoxypropanamide has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized in the liver, and it is excreted in the urine. It has been shown to have no significant effects on blood pressure, heart rate, or body temperature. However, some studies have suggested that long-term exposure to N-Butyl-N-ethyl-2-phenoxypropanamide may have neurotoxic effects.
Advantages and Limitations for Lab Experiments
N-Butyl-N-ethyl-2-phenoxypropanamide is a widely used insect repellent in scientific research. It is effective against a wide range of insects and is relatively easy to use. However, it has some limitations. It is not effective against all types of insects, and some insects may develop resistance to it over time. In addition, it can be toxic to some aquatic organisms, and care should be taken when using it in aquatic environments.
Future Directions
There are several future directions for the use of N-Butyl-N-ethyl-2-phenoxypropanamide in scientific research. One area of research is the development of new insect repellents and insecticides based on the structure of N-Butyl-N-ethyl-2-phenoxypropanamide. Another area of research is the study of the neurotoxic effects of long-term exposure to N-Butyl-N-ethyl-2-phenoxypropanamide. Finally, there is a need for further research on the ecological impact of N-Butyl-N-ethyl-2-phenoxypropanamide on non-target organisms, particularly in aquatic environments.
properties
IUPAC Name |
N-butyl-N-ethyl-2-phenoxypropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-4-6-12-16(5-2)15(17)13(3)18-14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNXTEXRSNIOIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)C(C)OC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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